Methyl (R)-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate Methyl (R)-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17487833
InChI: InChI=1S/C17H21NO3/c1-18-9-3-7-17(16(18)20)8-6-12-10-13(15(19)21-2)4-5-14(12)11-17/h4-5,10H,3,6-9,11H2,1-2H3/t17-/m0/s1
SMILES:
Molecular Formula: C17H21NO3
Molecular Weight: 287.35 g/mol

Methyl (R)-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate

CAS No.:

Cat. No.: VC17487833

Molecular Formula: C17H21NO3

Molecular Weight: 287.35 g/mol

* For research use only. Not for human or veterinary use.

Methyl (R)-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate -

Specification

Molecular Formula C17H21NO3
Molecular Weight 287.35 g/mol
IUPAC Name methyl (6R)-1'-methyl-2'-oxospiro[7,8-dihydro-5H-naphthalene-6,3'-piperidine]-2-carboxylate
Standard InChI InChI=1S/C17H21NO3/c1-18-9-3-7-17(16(18)20)8-6-12-10-13(15(19)21-2)4-5-14(12)11-17/h4-5,10H,3,6-9,11H2,1-2H3/t17-/m0/s1
Standard InChI Key GFRCEQOUHQMDPF-KRWDZBQOSA-N
Isomeric SMILES CN1CCC[C@]2(C1=O)CCC3=C(C2)C=CC(=C3)C(=O)OC
Canonical SMILES CN1CCCC2(C1=O)CCC3=C(C2)C=CC(=C3)C(=O)OC

Introduction

Structural Characteristics and Molecular Properties

The compound’s architecture centers on a spirocyclic framework where a naphthalene moiety is fused to a piperidine ring at the 2-position of the naphthalene and the 3'-position of the piperidine. The (R)-configuration at the spiro center introduces chirality, which is critical for its interactions with biological targets. The piperidine ring adopts a partially saturated conformation, with a ketone group at the 2'-position and a methyl substituent at the 1'-position. The naphthalene system is further functionalized with a methyl ester at the 6-position, enhancing solubility and modulating electronic properties.

Key molecular parameters include:

  • Molecular Formula: C18H21NO3\text{C}_{18}\text{H}_{21}\text{NO}_3 (inferred from structural analysis)

  • Molecular Weight: ~315.37 g/mol

  • Stereochemistry: (R)-configuration at the spiro junction

Comparative analysis with related spiro compounds reveals distinct features. For instance, replacing the 1'-methyl group with a 3-methoxypropyl chain (as in a structurally similar analog) increases molecular weight by ~30 g/mol and alters lipophilicity . The ketone and ester groups introduce hydrogen-bond acceptor sites, which are pivotal for target engagement.

Synthetic Strategies and Optimization

The synthesis of Methyl (R)-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate likely involves multistep sequences common to spirocyclic systems. A plausible route includes:

Ring Formation via Cyclocondensation

Spirocyclic cores are often constructed through acid- or base-catalyzed cyclocondensation reactions. For example, iron(III) perchlorate has been employed to catalyze the formation of pyrrolo[3,2- b]pyrrole spiro systems from amines and aldehydes under mild conditions (50°C, toluene/AcOH) . Adapting this method, the naphthalene-piperidine spiro system could be assembled using a naphthylamine derivative and a ketone-containing precursor.

Stereochemical Control

Achieving the (R)-configuration necessitates chiral induction during cyclization. Asymmetric catalysis or chiral auxiliaries—such as Evans oxazolidinones—may be employed. For instance, the use of vanadium or manganese salts in spiroannulation reactions has been shown to enhance enantioselectivity in related systems .

Functionalization Steps

Post-cyclization modifications include:

  • Esterification: Introduction of the methyl ester via reaction with methyl chloroformate in the presence of a base.

  • Methylation: Alkylation at the piperidine nitrogen using methyl iodide under basic conditions.

Typical yields for analogous spiro compounds range from 6% to 69%, depending on substituent steric and electronic effects .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy is indispensable for confirming structure and stereochemistry. Key spectral features anticipated for this compound include:

  • 1H^1\text{H} NMR:

    • Aromatic protons on the naphthalene ring: δ 7.2–8.0 ppm (multiplet, integration = 7H).

    • Piperidine methyl group: δ 1.2–1.4 ppm (singlet, 3H).

    • Ester methoxy group: δ 3.7–3.9 ppm (singlet, 3H).

  • 13C^{13}\text{C} NMR:

    • Spiro carbon: δ 60–65 ppm.

    • Ketone carbonyl: δ 205–210 ppm.

    • Ester carbonyl: δ 170–175 ppm.

These predictions align with data from structurally related spiro-isoquinolino-piperidine derivatives, where analogous signals have been documented .

Comparative Analysis with Structural Analogs

The table below highlights key differences between Methyl (R)-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate and related compounds:

Compound NameStructural FeaturesBiological Activity
4-(4-Methoxyphenyl)-spiro[isoquinoline-4,4'-piperidine]Methoxy group at para positionSmooth muscle relaxation
1'-Methyl-2'-oxo-spiro[naphthalene-2,3'-piperidine]Lacks ester groupUnreported
Furoxan-coupled spiro derivativesNO-donating furoxan moietyVasodilation via cGMP

This comparison underscores the unique combination of the methyl ester and spiro configuration in the target compound, which may synergistically enhance bioavailability and target selectivity.

Challenges and Future Directions

Current limitations in studying Methyl (R)-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate include:

  • Synthetic Complexity: Multistep routes with moderate yields necessitate optimization.

  • Stereochemical Purity: Scalable asymmetric synthesis methods remain underdeveloped.

Future research should prioritize:

  • In vitro Profiling: Screening against PDE isoforms and neurotransmitter receptors.

  • Pharmacokinetic Studies: Assessing metabolic stability and tissue distribution.

  • Derivatization: Exploring substituent effects on potency and selectivity.

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